4-Methyl-1,2,3-thiadiazole

Description

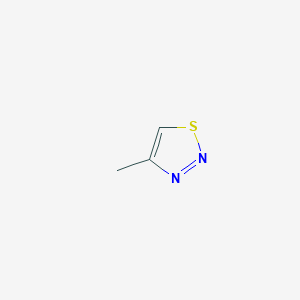

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFOVCCGHKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326702 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-62-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 1,2,3 Thiadiazole and Its Derivatives

Conventional Synthetic Routes to 1,2,3-Thiadiazoles

Established methods for synthesizing the 1,2,3-thiadiazole (B1210528) core, including the Hurd-Mori, Wolff, and Pechmann reactions, have been fundamental to the field for decades. isres.org These routes typically involve cyclization reactions that build the heterocyclic ring from acyclic precursors.

Hurd-Mori Synthesis and its Application to 4-Methyl-1,2,3-thiadiazole Precursors

The most common and versatile method for preparing 1,2,3-thiadiazoles is the Hurd-Mori synthesis, first reported in 1955. wikipedia.orgthieme-connect.de This reaction involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride (SOCl₂). thieme-connect.demdpi.com For the synthesis of this compound, a key precursor is ethyl this compound-5-carboxylate. This intermediate is efficiently prepared via the Hurd-Mori reaction by treating the carbethoxyhydrazone of ethyl acetoacetate (B1235776) with thionyl chloride, achieving a 75% yield. cdnsciencepub.com The subsequent hydrolysis of the ester to this compound-5-carboxylic acid, followed by quantitative decarboxylation at 185-195°C, yields the final product, this compound. cdnsciencepub.com

The regioselectivity of the Hurd-Mori reaction is a crucial aspect. Studies on monosubstituted acetone (B3395972) hydrazones have shown that the reaction preferentially leads to the formation of 4-methyl-5-substituted-1,2,3-thiadiazoles. thieme-connect.de However, the nature of the substituent can influence this outcome. thieme-connect.de The reaction is widely applicable for creating a variety of substituted 1,2,3-thiadiazoles. mdpi.comnih.gov

Wolff Synthesis and its Relevance

An early method for forming the 1,2,3-thiadiazole ring is the Wolff synthesis. thieme-connect.depku.edu.cn This process involves the reaction of α-diazo carbonyl compounds with a thionating agent. thieme-connect.de Historically, diazo ketones were reacted with agents like ammonium (B1175870) hydrosulfide (B80085) to produce disubstituted 1,2,3-thiadiazoles. thieme-connect.de Modern variations employ other thionating agents, such as Lawesson's reagent or phosphorus pentasulfide, to effect the cyclization. pku.edu.cn While direct synthesis of this compound via this method is not prominently documented, the Wolff synthesis remains a relevant and important strategy for accessing 4-substituted and 4,5-disubstituted 1,2,3-thiadiazole derivatives from appropriate α-diazo precursors. pku.edu.cnresearchgate.net

Pechmann Synthesis and Other Established Methods

The Pechmann synthesis represents another classical approach, which involves the 1,3-dipolar cycloaddition of diazoalkanes to compounds containing a carbon-sulfur double bond (C=S), such as isothiocyanates. thieme-connect.depku.edu.cn For instance, the reaction of diazomethane (B1218177) with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de The scope of this reaction can be limited; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de Nevertheless, the Pechmann synthesis is a valid pathway for obtaining certain substituted 1,2,3-thiadiazoles.

Advanced Synthetic Strategies for this compound Derivatives

To improve efficiency, yield, and molecular diversity, more advanced synthetic strategies have been developed. These include one-pot multicomponent reactions and the use of microwave irradiation to accelerate reaction times.

One-Pot Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. core.ac.uk The Ugi four-component reaction (U-4CR) has been successfully applied to generate a diverse library of this compound derivatives. nih.govacs.org

In a typical application, This compound-5-carbaldehyde (B138919) serves as the aldehyde component. core.ac.uk This starting material is synthesized from the corresponding ethyl ester (a Hurd-Mori product) via reduction to an alcohol followed by oxidation with pyridinium (B92312) chlorochromate (PCC). mdpi.com The U-4CR then proceeds by reacting the aldehyde with an amine, an isocyanide, and a suitable acid component in methanol. mdpi.comcore.ac.uk A variation, the Ugi-tetrazole synthesis, uses azidotrimethylsilane (B126382) as the acid component to introduce a tetrazole ring into the final molecule, yielding novel tetrazole-containing this compound derivatives. core.ac.uk This one-pot approach is valued for its simplicity, speed, and ability to rapidly generate complex molecules from simple precursors. nih.govacs.org

| Aldehyde Component | Amine Component | Isocyanide Component | Acid Component | Resulting Derivative Class | Reference |

|---|---|---|---|---|---|

| This compound-5-carbaldehyde | Aromatic Amines (e.g., 3-chloro-4-methylaniline) | Various Isocyanides | Carboxylic Acid | This compound-5-carboxamides | nih.govacs.org |

| This compound-5-carbaldehyde | Substituted Amines | Cyclohexyl Isocyanide | Azidotrimethylsilane (TMSN₃) | Tetrazole-containing 4-Methyl-1,2,3-thiadiazoles | mdpi.comcore.ac.uk |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully employed in the synthesis of various 1,2,3-thiadiazole derivatives.

For instance, the synthesis of novel 1,2,4-triazole (B32235) derivatives containing a this compound moiety utilizes microwave irradiation. nih.gov The process starts with ethyl this compound-5-carboxylate, which is converted to a hydrazide. This intermediate is then taken through several steps, including a cyclization under alkaline conditions, where microwave heating at 90°C for 15 minutes significantly improves the yield and reduces the reaction time compared to conventional refluxing. nih.gov Another report describes the microwave-assisted synthesis of N'-(3-Methoxybenzylidene)-4-methyl-1,2,3-thiadiazole. asianpubs.org These examples highlight the utility of microwave technology in the efficient synthesis of complex heterocyclic systems based on the this compound scaffold.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4 hours | 15 minutes |

| Temperature | Reflux | 90°C |

| Yield | Lower | Higher |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. In the context of this compound synthesis and derivatization, several green chemistry principles have been successfully applied, including the use of aqueous media, microwave assistance, and multi-component reactions.

One notable eco-friendly method involves the synthesis of Schiff base ligands derived from this compound-5-carboxylic acid hydrazide. This approach utilizes an SDS surfactant in a bio-based aqueous medium of ethyl lactate (B86563) and water. chemrevlett.com This method offers significant advantages over traditional techniques, which often require acid or base catalysts and organic solvents, by providing clean reaction conditions, shorter reaction times, and high yields in a non-hazardous medium. chemrevlett.com

Microwave irradiation has also emerged as a powerful tool for green synthesis in this area. growingscience.com For instance, the synthesis of a Schiff base ligand, (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, and its subsequent metal complexes was significantly accelerated using microwave heating compared to conventional methods. growingscience.com The microwave-assisted reaction was completed in minutes (3.5-5 min) with higher yields, whereas conventional heating required several hours (4-5 h). growingscience.com This efficiency reduces energy consumption and the need for large volumes of solvents, aligning with the principles of green chemistry. growingscience.com Similarly, microwave irradiation was employed to synthesize a Schiff base ligand from 4–Methyl-1,2,3,-thiadiazole-5-carbohydrazide and its transition metal complexes in a solvent-free context. nanobioletters.com

Multi-component reactions, such as the Ugi four-component reaction (U-4CR), represent another green and efficient strategy. nih.govmdpi.com The Ugi reaction allows for the one-pot synthesis of complex this compound derivatives from an amine, an aldehyde, an isocyanide, and the thiadiazole carboxylic acid, generating molecular diversity rapidly and with high atom economy. nih.govmdpi.com Yields for these reactions can be excellent, reaching up to 89-98% in some cases. mdpi.comresearchgate.net This approach is considered green due to its procedural simplicity, reduction of waste, and energy efficiency. nih.gov

| Green Method | Starting Materials | Product Type | Key Advantages |

| Micelle-Promoted Synthesis | This compound-5-carboxylic acid hydrazide, Benzaldehydes | Schiff Base Ligands | Bio-based solvent (ethyl lactate:water), short reaction time, high yields, non-hazardous. chemrevlett.com |

| Microwave Irradiation | This compound-5-carbohydrazide (B1349471), Aldehydes/Ketones | Schiff Base Ligands & Metal Complexes | Drastically reduced reaction times (e.g., 4h to 4-5 min), high yields, less solvent. growingscience.comnanobioletters.com |

| Ugi Four-Component Reaction | This compound-5-carboxylic acid, Amine, Aldehyde, Isocyanide | Complex Amide Derivatives | One-pot reaction, rapid, high atom economy, yields up to 98%. nih.govmdpi.com |

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile building block for creating a wide array of derivatives. Chemists have developed numerous strategies to modify this scaffold, leading to compounds with diverse chemical properties.

Synthesis of Hydrazide-Hydrazone Derivatives

A prominent derivatization strategy involves the synthesis of hydrazide-hydrazones, which are typically prepared from a carbohydrazide (B1668358) precursor. The condensation reaction of this compound-5-carboxylic acid hydrazide with various substituted aldehydes is a common and effective method. mdpi.com This reaction is generally carried out by refluxing the reactants in ethanol (B145695) for a few hours. mdpi.com Following cooling and refrigeration, the resulting hydrazone precipitates and can be purified by recrystallization. mdpi.com This straightforward procedure has been used to generate series of novel derivatives with yields ranging from satisfactory to excellent (57–98%). mdpi.com

Another pathway involves starting with this compound-5-carboxaldehyde. This key intermediate can be condensed with different substituted benzoyl hydrazines to produce a variety of this compound-5-carboxaldehyde benzoyl hydrazone derivatives. ccspublishing.org.cn This addition-elimination condensation reaction also proceeds with high efficiency, affording the target compounds in yields of 60% to 96%. ccspublishing.org.cn

These methods provide a reliable platform for creating libraries of hydrazone derivatives, allowing for systematic exploration of structure-activity relationships.

| Precursor | Reagent | Product Type | Yields |

| This compound-5-carboxylic acid hydrazide | Substituted Aldehydes | Hydrazide-Hydrazones | 57-98% mdpi.com |

| This compound-5-carboxaldehyde | Substituted Benzoyl Hydrazines | Benzoyl Hydrazones | 60-96% ccspublishing.org.cn |

| This compound-5-carbohydrazide | Aldehydes | Hydrazones | Not specified mdpi.com |

Preparation of Carboxylate Derivatives

The carboxylic acid group at the 5-position of the thiadiazole ring is a key functional handle for creating ester and amide derivatives. Organotin carboxylates of this compound have been synthesized, demonstrating the utility of this scaffold in coordination chemistry. acs.org These compounds are typically prepared and characterized using standard analytical techniques. acs.org

Amide derivatives are also readily accessible. For example, this compound-5-carboxylic acid (cyclohexylmethyl) amide was prepared by reacting the corresponding ethyl ester, this compound-5-carboxylic acid ethyl ester, with aminomethylcyclohexane. google.com The reaction involves heating the components under reflux in ethanol, followed by concentration and digestion with a suitable solvent like isopropyl ether to isolate the final amide product. google.com

Formation of Thiadiazole-Containing Triazole Hybrid Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been applied to the this compound scaffold to create hybrid structures with 1,2,4-triazoles. A multi-step synthesis has been reported that yields these complex molecules. mdpi.com

The synthesis begins with the formation of a this compound-5-carboxylate scaffold via a Hurd-Mori reaction. mdpi.com This ester is then converted to the corresponding hydrazide by reacting with hydrazine (B178648) hydrate. The hydrazide is subsequently treated with a substituted isothiocyanate to form an intermediate which, under alkaline conditions, cyclizes to create the 1,2,4-triazole ring bearing a thiol group. In the final step, this thiol group is alkylated by reacting with various alkyl or benzyl (B1604629) chlorides under microwave irradiation, yielding the final hybrid products in high yields within minutes. mdpi.com

| Initial Scaffold | Key Reactions | Final Hybrid Structure |

| This compound-5-carboxylate | Hydrazinolysis, Isothiocyanate addition, Cyclization, Alkylation (microwave-assisted) | This compound linked to a substituted 1,2,4-triazole |

Synthesis of Urea (B33335) Derivatives

Urea derivatives of this compound can be synthesized from the corresponding carbonyl chloride. The synthesis of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-aryl urea has been achieved using this compound-5-carbonyl chloride as the starting material. researchgate.net This acyl chloride is reacted with a substituted aniline (B41778) to form the urea linkage. The structure of the resulting compound, such as N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea, can be confirmed through various spectroscopic methods and single-crystal X-ray diffraction. researchgate.net

Formation of Schiff Base Ligands and Metal Complexes

The this compound framework is a valuable component in the design of Schiff base ligands and their metal complexes. The synthesis typically involves the condensation of this compound-5-carboxylic acid hydrazide with various aldehydes or ketones. chemrevlett.comgrowingscience.com

For instance, the ligand (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is formed by reacting the hydrazide with 5-methoxy-2-hydroxy benzaldehyde (B42025) in the presence of glacial acetic acid in ethanol. growingscience.com This ligand can then be reacted with various transition metal salts (e.g., nitrates of Fe(II), Zn(II), Cu(II), Co(II), and Ni(II)) to form stable metal complexes. growingscience.com These coordination compounds have been synthesized using both conventional heating and microwave irradiation, with the latter proving to be a more efficient and green alternative. growingscience.com

Another approach involves the condensation of this compound-5-carbohydrazide with 6-iodo-4-oxo-4H-chromene-3-carbaldehyde to form a complex Schiff base ligand. nanobioletters.com This ligand has been used to synthesize a range of transition metal complexes with Ru(III), Rh(II), Pd(II), Ag(II), and Cd(II), again using efficient microwave-assisted methods. nanobioletters.com

| Thiadiazole Precursor | Aldehyde/Ketone Component | Product |

| This compound-5-carboxylic acid hydrazide | 5-Methoxy-2-hydroxy benzaldehyde | (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide and its metal complexes (Fe, Zn, Cu, Co, Ni). growingscience.com |

| This compound-5-carbohydrazide | 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde | Schiff base ligand and its metal complexes (Ru, Rh, Pd, Ag, Cd). nanobioletters.com |

| This compound-5-carboxylic acid hydrazide | Various Benzaldehydes | Schiff Base Ligands. chemrevlett.com |

Spectroscopic Characterization and Structural Analysis of 4 Methyl 1,2,3 Thiadiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-methyl-1,2,3-thiadiazole derivatives, offering precise information about the carbon-hydrogen framework and the environment of other NMR-active nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the identity and purity of this compound compounds. The chemical shifts of the protons are indicative of their local electronic environment. For the parent compound, this compound, the methyl protons present a characteristic singlet. cdnsciencepub.com In its derivatives, the position of this methyl signal, typically found in the range of δ 2.5–3.0 ppm, can be influenced by the nature of the substituent at the 5-position of the thiadiazole ring. mdpi.comresearchgate.netcore.ac.uk

For instance, in a series of hydrazide-hydrazones derived from this compound-5-carboxylic acid, the methyl proton signal appears around δ 2.96–2.97 ppm in DMSO-d₆. mdpi.com Similarly, for N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea, the methyl singlet is observed at δ 2.59 ppm. researchgate.net The spectra of these derivatives also show characteristic signals for other protons, such as the azomethine proton (CH=N) in hydrazones (δ 8.08–8.38 ppm) and amide protons (N-H), which often appear as broad singlets at lower fields (δ 11.73–12.87 ppm). mdpi.commdpi.com These signals are crucial for confirming the successful synthesis of more complex structures based on the this compound scaffold. nih.govnih.govnih.gov

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound/Derivative Class | CH₃ (Thiadiazole) | Other Characteristic Signals | Solvent |

| N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea researchgate.net | 2.59 (s) | 9.12 (s, NH), 10.00 (s, NH) | - |

| Tetrazole Derivatives core.ac.uk | 2.57-2.66 | 4.80 (d, NH) | - |

| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide mdpi.com | 2.97 (s) | 12.25 (bs, NH), 8.08 (s, CH=N) | DMSO-d₆ |

| N'-[(E)-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide mdpi.com | 2.96 (s) | 11.98 (s, NH), 8.35 (s, CH=N) | DMSO-d₆ |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The carbon atoms of the this compound ring exhibit distinct chemical shifts. The methyl carbon typically resonates in the upfield region, around δ 10–16 ppm. researchgate.netvulcanchem.comias.ac.in The two carbon atoms of the thiadiazole ring (C4 and C5) are observed at much lower fields, generally in the range of δ 135–165 ppm, reflecting their electron-deficient nature within the heterocycle. researchgate.netvulcanchem.com

In derivatives of this compound-5-carboxylic acid, the carbonyl carbon (C=O) of the carboxyl or amide group introduces a signal in the δ 160–165 ppm region. mdpi.comresearchgate.netmdpi.com For example, in N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, the ring carbons C4 and C5 are found at δ 135.40 and δ 159.64, respectively, while the methyl carbon appears at δ 15.08. mdpi.com Analysis of these shifts is vital for the structural confirmation of newly synthesized compounds. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound/Derivative Class | CH₃ (Thiadiazole) | C4 (Thiadiazole) | C5 (Thiadiazole) | Other Characteristic Signals | Solvent |

| N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea researchgate.net | 11.7 | 142.4 | 146.8 | 151.7 (C=O) | - |

| 4-Methyl mdpi.comnih.govresearchgate.netthiadiazole-5-carbonyl Azide (B81097) researchgate.net | 13.7 | 140.2 | 162.1 | 164.6 (C=O) | - |

| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide mdpi.com | 15.08 | 135.40 | 159.64 | 163.19 (C=O) | DMSO-d₆ |

| 4-(p-methylphenyl)-5-(1,2,3-thiadiazol-5-ylsulfanylmethyl)-1,2,4-triazol-3-thione ias.ac.in | 16.0 | 158.4 | 159.2 | - | CDCl₃ |

¹¹⁹Sn NMR in Organotin Derivatives

For organotin derivatives of this compound, such as organotin carboxylates, ¹¹⁹Sn NMR spectroscopy is a powerful diagnostic tool. nih.gov The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. This technique allows for the determination of the tin atom's environment in solution. For instance, different chemical shift ranges for ¹¹⁹Sn are characteristic of four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), or six-coordinate (octahedral) tin centers. nih.govresearchgate.net Studies on various organotin(IV) derivatives of related thiadiazoles have successfully used ¹¹⁹Sn NMR to establish the coordination geometry in solution, which is crucial for understanding their structural and electronic properties. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is routinely used to identify the functional groups present in this compound derivatives. nih.govresearchgate.net The spectra provide valuable information about the molecular structure through the characteristic vibrational frequencies of different bonds. In derivatives containing amide or amine functionalities, N-H stretching vibrations are typically observed as strong bands in the 3200–3400 cm⁻¹ region. researchgate.netcore.ac.uk Carbonyl (C=O) stretching vibrations from amide or ester groups give rise to intense absorptions, usually between 1650 and 1750 cm⁻¹. researchgate.net

For example, in N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea, characteristic bands appear at 3320, 3270, and 3200 cm⁻¹ (N-H stretching) and 1700 cm⁻¹ (C=O stretching). researchgate.net In 4-methyl mdpi.comnih.govresearchgate.netthiadiazole-5-carbonyl azide, the azide (N₃) group shows a very strong and sharp absorption around 2130–2170 cm⁻¹, while the carbonyl band is at 1693 cm⁻¹. researchgate.net The analysis of the fingerprint region (below 1500 cm⁻¹) can also help confirm the presence of the thiadiazole ring. This technique is consistently applied alongside NMR and mass spectrometry for comprehensive structural characterization. nih.gov

High-Resolution Mass Spectrometry (HRMS/EI/MS)

High-Resolution Mass Spectrometry (HRMS) and Electroionization Mass Spectrometry (EI/MS) are essential for determining the exact molecular weight and elemental composition of this compound compounds. nih.govresearchgate.net HRMS provides highly accurate mass measurements, typically to within a few parts per million, which allows for the unambiguous determination of a compound's molecular formula. nih.gov

Numerous studies on newly synthesized this compound derivatives report HRMS data to confirm their proposed structures. For example, the ESI-HRMS data for N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide showed a found [M+H]⁺ ion at m/z 393.0694, which is in excellent agreement with the calculated value of 393.070287 for its molecular formula. mdpi.com This level of accuracy is critical for distinguishing between compounds with similar nominal masses. EI/MS is also used to study the fragmentation patterns of these molecules, providing additional structural information. nih.gov The combination of these mass spectrometric techniques is a standard and indispensable part of the characterization process for these compounds. core.ac.uknih.gov

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Several derivatives have been analyzed using this technique. nih.govnih.gov

The crystal structure of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea (B33335) showed that the 1,2,3-thiadiazole (B1210528) and phenyl rings are not coplanar, with a dihedral angle of 33.57°. researchgate.net The analysis also identified intermolecular hydrogen bonds that contribute to the stability of the crystal lattice. researchgate.net In another example, 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) mdpi.comnih.govebi.ac.uktriazolo[3,4-b] nih.govresearchgate.netebi.ac.ukthiadizole, the crystal structure revealed the presence of intermolecular hydrogen bonds and weak S···S interactions. nih.govebi.ac.uk

A study of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole determined the bond angles within the 1,2,3-thiadiazole ring to be in the range of 93.64° to 114.00°. scispace.com These crystallographic studies are invaluable for understanding the three-dimensional structure and packing of these molecules, which can influence their physical properties and biological activities.

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the structural elucidation of newly synthesized this compound derivatives, elemental analysis serves as a crucial tool for verifying the empirical formula of the compounds. This process involves the combustion of a small, precisely weighed sample under controlled conditions and quantifying the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and supports the proposed molecular formula. acs.orgnih.gov

The structures of numerous novel compounds incorporating the this compound moiety have been successfully confirmed using this method, often in conjunction with spectroscopic techniques like NMR, IR, and mass spectrometry. ccspublishing.org.cnmdpi.combenthamdirect.comresearchgate.net For instance, the synthesis of a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl) ccspublishing.org.cnbenthamdirect.comCurrent time information in Bangalore, IN.triazolo[3,4-b] mdpi.combenthamdirect.comCurrent time information in Bangalore, IN.thiadizoles involved the verification of their chemical structures through elemental analysis. nih.gov Similarly, the characterization of novel 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides and hydrazide-hydrazone derivatives of this compound-5-carboxylic acid also relied on elemental analysis to confirm the successful synthesis. mdpi.combenthamdirect.com

Detailed research findings from the analysis of various this compound derivatives consistently show a high degree of agreement between the calculated and experimentally found elemental compositions.

The data presented in the table below showcases the results for a selection of this compound derivatives, demonstrating the typical precision of this analytical method in heterocyclic chemistry research. acs.org

Elemental Analysis Data for Selected this compound Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 5a | C12H8Cl2N6S2 | Calculated | 39.03 | 1.64 | 22.76 |

| Found | 39.12 | 1.83 | 22.90 | ||

| 5m | C14H10N6S2 | Calculated | 51.52 | 3.09 | 25.75 |

| Found | 51.51 | 2.90 | 25.55 | ||

| 5q | C10H12N6S2 | Calculated | 42.84 | 4.31 | 29.97 |

| Found | 42.63 | 4.23 | 29.75 | ||

| 5r | C10H6N6OS2 | Calculated | 41.37 | 2.08 | 28.95 |

| Found | 41.15 | 2.12 | 28.79 | ||

| 5t | C12H12N8S2 | Calculated | 43.36 | 3.64 | 33.71 |

| Found | 43.52 | 3.58 | 33.60 | ||

| 5u | C9H6N8S3 | Calculated | 33.53 | 1.88 | 34.76 |

| Found | 33.43 | 2.03 | 34.85 | ||

| 5w | C16H11N7OS2 | Calculated | 50.38 | 2.91 | 25.70 |

The successful synthesis and characterization of these complex heterocyclic systems are heavily reliant on the foundational data provided by elemental analysis, which validates the assembly of the target molecular structures. nih.gov

Computational and Theoretical Studies of 4 Methyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for calculating the ground-state properties of molecules. rdd.edu.iq It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. For derivatives of 1,2,3-thiadiazole (B1210528), DFT calculations have been instrumental in understanding their structural, electronic, and spectroscopic properties. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For 4-methyl-1,2,3-thiadiazole derivatives, FMO analysis has been used to predict their reactivity. For instance, in a study of 4-methylthiadiazole-5-carboxylic acid, the HOMO was found to be located on the thiadiazole ring's sulfur atom, while the LUMO's electron density was on the nitrogen atoms of the same ring, indicating that the nitrogen atoms are the primary electron acceptors. researchgate.net In another study on novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety, the HOMO was primarily located on the 4-OCH3 phenyl ring, the 1,2,4-triazole ring, and the thioether group, whereas the LUMO was situated on the pyridine ring, the 1,2,4-triazole ring, and the thioether group. nih.gov

The table below summarizes the HOMO-LUMO energy gap for a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, in different solvents, illustrating the influence of the environment on electronic properties.

| Solvent | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |

| DMSO | -6.42 | -1.41 | 5.01 |

| DCM | -6.40 | -1.39 | 5.01 |

Theoretical Prediction of Spectroscopic Data (UV-Vis, IR, NMR)

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in structural elucidation. dergipark.org.tr

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic absorption spectra of molecules. For instance, in a study of novel 1,3,4-thiadiazole (B1197879) compounds, it was found that electronegative substituents like Cl and NO2 led to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.tr

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated and compared with experimental FT-IR data to identify vibrational modes. For 4-methylthiadiazole-5-carboxylic acid, vibrational analysis was performed with the aid of experimental FT-IR and FT-Raman spectra, leading to a detailed understanding of its vibrational properties. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net In a study of new 1,3,4-thiadiazole derivatives, the theoretical ¹³C NMR results showed a high correlation (R ≈ 0.99) with experimental data. dergipark.org.tr It was also noted that the chemical shift of a hydrogen atom bonded to an electronegative nitrogen atom was influenced by intramolecular hydrogen bond interactions. dergipark.org.tr For some newly synthesized this compound-based hydrazone derivatives, the azomethine proton (CH=N) signals in the ¹H-NMR spectra were observed in the range of 8.08–8.38 ppm. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand (a small molecule) might interact with a protein target.

For derivatives of this compound, molecular docking studies have provided insights into their potential biological activities. In a study of new antimycobacterial hydrazone derivatives, molecular docking was performed on two crystallographic structures of enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis. The results provided promising insights into the possible interactions with the InhA receptor, suggesting that these compounds could be potential antituberculosis drug candidates. mdpi.comnih.gov Similarly, docking studies on 4-methylthiazole (B1212942) derivatives with DNA gyrase have helped to explain their structure-activity relationships as antimicrobial agents. bohrium.com

ADME/Tox Computational Predictions

ADME/Tox prediction involves the computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles.

For a series of newly synthesized this compound-based hydrazone derivatives, ADME/Tox computational predictions were performed. mdpi.comnih.gov The results indicated that all the studied compounds adhered to Lipinski's Rule of Five, a set of guidelines used to evaluate druglikeness. mdpi.comnih.gov Furthermore, none of the compounds were predicted to have a risk of toxicity. mdpi.comnih.gov These in silico predictions suggest that these derivatives have good potential for further development as therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key chemical features responsible for its biological effects. jst.go.jp

SAR studies on this compound derivatives have been conducted to optimize their biological activities. For example, in the development of antagonists for the human adenosine (B11128) A3 receptor, it was found that a methoxy (B1213986) group at the 4-position of a phenyl ring and N-acetyl or propionyl substitutions on the aminothiazole and aminothiadiazole templates significantly increased binding affinity and selectivity. nih.gov Another study on thiadiazole derivatives as anticancer agents revealed that for substituents at the 2-position of the 1,3,4-thiadiazole ring, an ester group (CO2Et) conferred higher activity than an amide (CONHPh), acetyl (Ac), or phenyl (Ph) group against a liver carcinoma cell line. jst.go.jp These findings are crucial for the rational design of more potent and selective compounds.

Biological and Agrochemical Research Applications of 4 Methyl 1,2,3 Thiadiazole Derivatives

Antimicrobial Activities

Derivatives of 4-methyl-1,2,3-thiadiazole have been the subject of extensive research for their potential as antimicrobial agents. These compounds have shown promising activity against a variety of pathogenic microorganisms, including bacteria and fungi, which are significant threats to both human health and agriculture.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been primarily observed against Gram-positive bacteria. mdpi.commdpi.comresearchgate.net A series of novel hydrazide-hydrazone derivatives of this compound-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity. mdpi.commdpi.comresearchgate.net

One of the most active compounds identified in these studies was a hydrazide-hydrazone derivative incorporating a 5-nitro-2-furyl moiety. mdpi.com This particular derivative exhibited significant bioactivity, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.comresearchgate.net The combination of the 1,2,3-thiadiazole (B1210528) ring with the hydrazide-hydrazone scaffold appears to be a beneficial strategy for developing substances with notable antibacterial effects. mdpi.com

Further research into vitamin E (α-Tocopherol) bearing 1,2,3-thiadiazole derivatives also revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, a compound with a 4-CN-substituted phenyl group attached to the 1,2,3-thiadiazole-tocopherol structure demonstrated excellent activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Hydrazide-hydrazone with 5-nitro-2-furyl moiety | Gram-positive bacteria | 1.95–15.62 |

| 4-(α-tocopheryl) methyl)-1,2,3-thiadiazole | Pseudomonas aeruginosa | Inhibition zone: 14 mm |

| 4-(α-tocopheryl) methyl)-1,2,3-thiadiazole | Salmonella typhimurium | Inhibition zone: 13 mm |

| 5-(4-cyanophenyl)-4-(α-tocopheryl) methyl)-1,2,3-thiadiazole | Staphylococcus aureus | Inhibition zone: 19 mm |

| 5-(4-cyanophenyl)-4-(α-tocopheryl) methyl)-1,2,3-thiadiazole | Bacillus subtilis | Inhibition zone: 18 mm |

Antifungal Activity

Derivatives of this compound have shown significant promise as antifungal agents, with some compounds exhibiting broad-spectrum activity against various plant pathogenic fungi. researchgate.netbenthamdirect.comingentaconnect.com

Research has demonstrated the effectiveness of this compound derivatives against economically important plant pathogens such as Physalospora piricola (apple ring rot) and Gibberella zeae (wheat scab). encyclopedia.pub One study reported that a triethyltin-based 1,2,3-thiadiazole carboxylate derivative displayed potent antifungal efficacy with EC50 values of 0.12 μg/mL against P. piricola and 0.16 μg/mL against Gibberella zeae. encyclopedia.pub

Other derivatives, such as those incorporating a 1,2,4-triazolo mdpi.comresearchgate.netencyclopedia.pubthiadiazole fused ring system, have also shown considerable fungicidal activity. encyclopedia.pub For instance, a propyl-containing fused derivative exhibited 75.0% fungicidal inhibition against G. zeae. encyclopedia.pub Carboxamide derivatives of this compound have also been investigated, with one such compound showing 85% inhibition against P. piricola and 62% against G. zeae. encyclopedia.pub

Table 2: Antifungal Activity of this compound Derivatives against Specific Pathogens

| Compound Derivative | Pathogen | Efficacy |

|---|---|---|

| Triethyltin-based 1,2,3-thiadiazole carboxylate | P. piricola | EC50 = 0.12 μg/mL |

| Triethyltin-based 1,2,3-thiadiazole carboxylate | Gibberella zeae | EC50 = 0.16 μg/mL |

| Propyl-containing fused 1,2,4-triazolo mdpi.comresearchgate.netencyclopedia.pubthiadiazole | Gibberella zeae | 75.0% inhibition |

| Carboxamide derivative | P. piricola | 85% inhibition |

| Carboxamide derivative | Gibberella zeae | 62% inhibition |

A key mechanism through which this compound derivatives exert their antifungal effects is by inhibiting the growth of fungal mycelia and the germination of spores. One notable example is the compound 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl- mdpi.commdpi.comencyclopedia.pub-triazolo-[3,4-b] mdpi.comresearchgate.netencyclopedia.pub-thiadiazole (YZK-C22), which has been shown to effectively inhibit both the mycelial growth and spore germination of Botrytis cinerea. tandfonline.com

To understand the antifungal mechanism at a molecular level, researchers have worked to identify specific cellular targets. For the novel fungicide candidate YZK-C22, studies have revealed that it does not have cross-resistance with mutants of Saccharomyces cerevisiae that are resistant to conventional fungicides, suggesting a unique mode of action. tandfonline.com

Through drug-affinity-responsive target stability (DARTS) screening, pyruvate (B1213749) kinase (PK), a crucial enzyme in the glycolytic pathway, has been identified as a potent molecular target of YZK-C22. tandfonline.com Further investigations confirmed that YZK-C22 competitively inhibits the enzyme activity of PK from S. cerevisiae. tandfonline.com Molecular docking analyses have also supported this finding, indicating that YZK-C22 can bind to the active center of pyruvate kinase. tandfonline.com

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives of this compound have emerged as promising candidates in the search for new treatments for tuberculosis. mdpi.comnih.gov A series of this compound-based hydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis strain H37Rv. mdpi.comnih.gov

These compounds demonstrated significant minimum inhibitory concentrations (MICs), with values ranging from 0.07 to 0.32 µM, which are comparable to the well-established anti-tuberculosis drug, isoniazid. mdpi.comnih.gov One of the most potent compounds was a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative, which exhibited a high level of antimycobacterial activity (MIC = 0.0730 µM) and showed minimal cytotoxicity against normal human cell lines. mdpi.comnih.gov Molecular docking studies suggest that these derivatives may exert their effect through interaction with the enoyl-ACP reductase (InhA) receptor, a key enzyme in mycobacterial cell wall synthesis. mdpi.comnih.gov

Table 3: Antimycobacterial Activity of this compound Derivatives

| Compound Derivative | Target | Activity (MIC in µM) |

|---|---|---|

| This compound-based hydrazones | Mycobacterium tuberculosis H37Rv | 0.07 - 0.32 |

| 4-hydroxy-3-methoxyphenyl substituted hydrazone | Mycobacterium tuberculosis H37Rv | 0.0730 |

Antiviral Activities

The 1,2,3-thiadiazole core is a crucial component in the development of novel antiviral agents. researchgate.netnih.gov Research has specifically highlighted the potential of this compound derivatives in combating viral pathogens, particularly in the agricultural sector.

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus - TMV)

Derivatives of this compound have shown notable efficacy against plant viruses like the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov Studies have demonstrated that these compounds can exhibit curative, protective, and inactivation activities against TMV. nih.govmdpi.com

For instance, a series of novel this compound-5-carboxaldehyde benzoyl hydrazone derivatives were synthesized and showed good curative activity against TMV at a concentration of 500 μg/mL. ccspublishing.org.cn In another study, derivatives containing specific phenyl groups, such as 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl, displayed significant direct antiviral activities against TMV in vitro. researchgate.netnih.gov The introduction of a fluorine atom in place of a chlorine atom in the molecular structure was found to enhance the in vitro inhibitory activity against TMV. researchgate.netnih.gov

Furthermore, research into 1,2,3-thiadiazole derivatives has revealed that incorporating a 1,3,4-oxadiazole (B1194373) moiety can significantly boost anti-TMV activity. mdpi.com One such derivative demonstrated a curative rate of 54.1%, an inactivation rate of 90.3%, and a protection rate of 52.8% against TMV. mdpi.com Another related compound showed curative, inactivation, and protection rates of 47.1%, 85.5%, and 46.4%, respectively. mdpi.com

The commercial fungicide Tiadinil, which contains the 1,2,3-thiadiazole scaffold, is also recognized for its induction activity against TMV. ccspublishing.org.cn This indicates that the this compound core is a promising starting point for developing new and effective plant antiviral agents.

Insecticidal Activities

The 1,2,3-thiadiazole scaffold is a key structural feature in various compounds with insecticidal properties. mdpi.comencyclopedia.pub Research has explored the potential of this compound derivatives as effective agents for controlling insect pests.

One study synthesized N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea (B33335) and found it to have good insecticidal activity against Culex pipiens pallens. researchgate.net Another area of research focused on creating analogues of (E)-β-farnesene (EBF), an aphid alarm pheromone, by incorporating the 1,2,3-thiadiazole ring. sioc-journal.cn These analogues were designed to have improved stability while retaining biological activity. sioc-journal.cn The results showed that several of these novel compounds exhibited significant repellent activity against the green peach aphid, Myzus persicae. sioc-journal.cn

Specifically, compounds with a 2-naphthyl, 4-methyl-pyridine-2-yl, or 5-methyl-pyridine-2-yl group attached to the core structure displayed excellent repellent activity, with rates of 63.1%, 61.3%, and 63.4%, respectively. sioc-journal.cn Furthermore, certain 1,2,3-thiadiazole carboxamide analogues have demonstrated higher aphicidal activity than (E)-ß-farnesene, although less than the commercial insecticide pymetrozine. mdpi.comencyclopedia.pub It was also noted that the presence of fluoro or difluoro groups on the phenyl moiety of these compounds significantly enhanced their aphicidal potential. mdpi.comencyclopedia.pub

Plant Growth Regulation and Crop Enhancement

Beyond pest and disease control, derivatives of this compound have been investigated for their effects on plant growth and development. The compound this compound-5-carboxylic acid (cyclohexylmethyl) amide has been identified as having both herbicidal and growth-regulating properties. google.com This dual activity suggests the potential for these compounds to be used in integrated weed management and crop production systems.

Induction of Systemic Acquired Resistance (SAR) in Plants

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides broad-spectrum and long-lasting protection against a wide range of pathogens. researchgate.netfrontiersin.org Certain chemical compounds, known as plant activators, can trigger SAR. Derivatives of this compound have emerged as potent inducers of this defense response.

Tiadinil (TDL), a commercial fungicide containing the 1,2,3-thiadiazole structure, is a well-known SAR activator. researchgate.netfrontiersin.org Its metabolite, this compound-5-carboxylic acid (SV-03), has been specifically identified as being responsible for inducing SAR. researchgate.netfrontiersin.orgjst.go.jp Studies on tobacco plants have shown that soil drench application of SV-03 induces resistance to a broad range of diseases and leads to the expression of pathogenesis-related (PR) genes, which are markers for SAR. researchgate.net

A key finding is that SV-03 induces SAR without requiring the accumulation of salicylic (B10762653) acid (SA), a central signaling molecule in the conventional SAR pathway. researchgate.netjst.go.jp This suggests that SV-03 acts at a point in the signaling cascade that is either at the same level as or downstream of SA accumulation. researchgate.nettandfonline.com This mode of action is similar to other well-known SAR inducers like Acibenzolar-S-methyl (BTH). jst.go.jp The ability to activate the plant's own defense systems makes these this compound derivatives a valuable tool for sustainable agriculture.

Medicinal Chemistry Applications

The versatile 1,2,3-thiadiazole scaffold has also found applications in medicinal chemistry, with research exploring its potential for treating various human diseases.

Anti-inflammatory Potential

Derivatives of this compound have shown promise as anti-inflammatory agents. Research has indicated that certain hydrazide-hydrazone derivatives of this compound possess anti-inflammatory properties. researchgate.net The anti-inflammatory potential of thiadiazole derivatives, in general, is an active area of investigation. neliti.com The structural features of the 1,2,3-thiadiazole nucleus contribute to its ability to interact with biological targets involved in the inflammatory process. While research in this area is ongoing, the initial findings suggest that this compound could serve as a valuable template for the design and synthesis of new anti-inflammatory drugs.

Anticancer Research

Derivatives of 1,2,3-thiadiazole have demonstrated notable potential in the field of oncology. nih.gov Researchers have explored their efficacy against various cancer cell lines, revealing promising cytotoxic activities.

One area of investigation involves the synthesis of 1,2,3-thiadiazole analogs of combretastatin (B1194345) A-4 (CA-4), a natural product known for its ability to inhibit tubulin polymerization. nih.gov In these studies, the olefinic bond of CA-4 was replaced with a 1,2,3-thiadiazole ring. Several of these synthesized analogs exhibited significant cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells. nih.gov Notably, the position of the 3,4,5-trimethoxyphenyl group on the thiadiazole ring was found to be crucial for activity. When this group was at the 4-position of the 1,2,3-thiadiazole ring, a higher number of compounds displayed significant cytotoxic effects compared to when it was at the 5-position. nih.gov Two of these derivatives also demonstrated a significant reduction in tumor growth in a mouse sarcoma model. nih.gov

Another class of 1,2,3-thiadiazole derivatives, d-ring fused dehydroepiandrosterone (B1670201) (DHEA) analogs, has also been investigated. The most potent of these compounds showed antitumor activity against human breast cancer T47D cells with IC₅₀ values comparable to the reference drug, adriamycin. nih.gov

Furthermore, various other 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties, although their specific molecular targets are not always fully elucidated. nih.gov The 1,3,4-thiadiazole (B1197879) isomer and its derivatives have also been the subject of extensive anticancer research. nih.govmdpi.commdpi.combohrium.comd-nb.info For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to be effective against various cancer cell lines, with their efficacy often enhanced by the presence of an aromatic ring at the 5-position. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole analogs of Combretastatin A-4 | HL-60, HCT-116, HMEC-1 | Exhibited significant cytotoxicity; activity dependent on substituent position. | nih.gov |

| d-ring fused 1,2,3-thiadiazole-DHEA derivatives | T47D (human breast cancer) | Potent compounds showed IC₅₀ values comparable to adriamycin. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Various | Anticancer effect enhanced by an aromatic ring at the 5-position. | nih.gov |

| Thiadiazole-pyridines | Lung and liver carcinoma | Some compounds showed potent inhibitory activity. | bohrium.com |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogues | A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), HCT15 (colon) | Most compounds exhibited significant growth suppression. | jst.go.jp |

Anticonvulsant Activity of Related Thiadiazoles

While research specifically on the anticonvulsant properties of this compound is limited, the broader class of thiadiazole derivatives, particularly 1,3,4-thiadiazoles, has been extensively studied for its potential in treating epilepsy. core.ac.uknih.gov The anticonvulsant activity of these compounds is often attributed to the presence of the =N-C-S- moiety and the aromaticity of the ring. frontiersin.org

Structure-activity relationship (SAR) studies have revealed that the introduction of certain substituents on the thiadiazole ring can significantly influence anticonvulsant activity. For example, the presence of halogen atoms (Cl, Br, F), a nitro group, or a methyl group can enhance activity. frontiersin.org Conversely, long aliphatic chains as substituents tend to decrease or eliminate anticonvulsant effects. frontiersin.org

Several studies have synthesized and evaluated series of 1,3,4-thiadiazole derivatives, identifying compounds with potent anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) test. arjonline.orgptfarm.pl In some cases, the activity of these synthesized compounds was comparable to that of standard anticonvulsant drugs like phenytoin (B1677684) and carbamazepine. ptfarm.plecronicon.net For instance, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole was identified as a potent anticonvulsant agent with reduced neurotoxicity compared to some standard drugs. arjonline.orgnih.gov

| Thiadiazole Derivative | Key SAR Findings | Anticonvulsant Activity Highlight | Reference |

|---|---|---|---|

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Substitution on the 2-position aromatic ring and alkylation of the hydrazine (B178648) moiety are important for activity. | 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole showed potent activity. | arjonline.orgnih.gov |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Alkylation of the side-chain nitrogen can lead to potent compounds. | Showed anticonvulsant activity in both rats and mice. | ecronicon.net |

| 3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Varied substituents at positions 3 and 6 led to a range of activities. | Several compounds showed potent activity in the anti-MES test. | ptfarm.pl |

| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | The presence of a chlorophenylamino group at position 2 and a pyridyl group at position 5 was favorable. | Identified as a promising compound in its series. | nih.gov |

Role as Key Intermediates in Pharmaceutical Synthesis

The this compound moiety is a valuable building block in the synthesis of more complex and biologically active molecules. mdpi.comacs.org Its derivatives, such as this compound-5-carboxylic acid and its corresponding hydrazide, serve as versatile intermediates for the creation of a wide range of compounds. mdpi.commdpi.com

For example, this compound-5-carboxylic acid hydrazide can be condensed with various aldehydes to produce a series of hydrazide-hydrazone derivatives. mdpi.com This synthetic route allows for the introduction of diverse structural motifs, leading to compounds with a spectrum of biological activities, including antimicrobial properties. mdpi.com

The Ugi four-component condensation reaction (U-4CR) is another powerful tool that utilizes this compound derivatives to generate molecular diversity. acs.orgnih.gov This one-pot reaction allows for the combination of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, providing an efficient pathway to novel This compound-5-carboxamide (B64307) derivatives. acs.org This approach has been successfully employed to synthesize compounds with potential applications in agriculture as fungicides and antiviral agents. nih.gov

Furthermore, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, an isomer of the this compound derivative, is a key intermediate in the synthesis of fezolinetant, a selective antagonist of the NK-3 receptor. google.comgoogle.com

Modulation of Specific Receptors (e.g., NK-3 Receptor)

Derivatives of thiadiazoles have been shown to interact with and modulate the activity of specific biological receptors. A notable example is the role of 3-methyl-1,2,4-thiadiazole derivatives as antagonists of the neurokinin-3 (NK-3) receptor. google.comacs.org The NK-3 receptor is involved in the regulation of sex hormone-dependent physiological processes. acs.org

In the development of NK-3 receptor antagonists, the 1,2,4-thiadiazole (B1232254) ring was found to be a particularly effective scaffold. acs.org Structure-activity relationship studies revealed that replacing a 2-methylthiazole (B1294427) ring with a 3-methyl-1,2,4-thiadiazole ring in a lead compound significantly improved both its bioactivity and its ligand lipophilic efficiency. acs.org This modification was a key step in the optimization of a clinical candidate, fezolinetant, for the treatment of sex-hormone disorders. google.comacs.org The "magic methyl" group on the thiadiazole ring was found to be crucial for the enhanced potency and favorable pharmacokinetic properties of these antagonists. acs.org

While the direct modulation of the NK-3 receptor by this compound derivatives is not as extensively documented, the successful application of its isomer highlights the potential of the thiadiazole core in designing receptor-specific modulators. The androgen receptor is another target for which thiadiazole-related structures have been investigated, with some 1,2,3-triazole derivatives showing promise as antagonists. nih.gov

Environmental and Material Science Research Aspects

Development of Eco-Friendly Pesticides

The exploration of 4-Methyl-1,2,3-thiadiazole derivatives in the development of eco-friendly pesticides represents a significant area of research. chemimpex.com The primary motivation is to create effective fungicides and other agrochemicals with improved environmental profiles compared to conventional pesticides. chemimpex.complos.org A key advantage of the 1,2,3-thiadiazole (B1210528) ring is its propensity to break down into smaller, low-molecular-weight compounds, which is a desirable trait for developing pesticides with lower toxicity and reduced environmental persistence.

Derivatives of this compound have demonstrated considerable fungicidal and antiviral activity. nih.gov Research has shown that these compounds can exhibit a broad spectrum of activity against various plant pathogens. nih.gov For instance, certain derivatives have been found to be effective against fungi like Valsa mali, Botrytis cinerea, and Rhizoctonia solani at low concentrations. vulcanchem.com

Systematic research into the synthesis of novel derivatives has yielded compounds with potent biological activities. One approach involves the Ugi four-component condensation reaction (U-4CR), a green and rapid method, to create diverse libraries of this compound derivatives for screening. nih.govresearchgate.netacs.org This has led to the identification of derivatives with significant fungicidal, antiviral, and systemic acquired resistance properties. nih.gov

The fungicidal efficacy of several derivatives has been quantified, with some compounds showing activity comparable to or exceeding that of commercial fungicides. The following table summarizes the fungicidal activity of selected this compound derivatives and related compounds.

Fungicidal Activity of this compound Derivatives

| Derivative/Compound | Target Fungi | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Triethyltin this compound-5-carboxylate | P. piricola | 0.12 | encyclopedia.pub |

| Triethyltin this compound-5-carboxylate | Gibberella zeae | 0.16 | encyclopedia.pub |

| 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl- chemimpex.comvulcanchem.comresearchgate.nettriazolo[3,4-b] vulcanchem.comresearchgate.netthiadiazole | Botrytis cinerea | 18.9 | growingscience.com |

| 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl- chemimpex.comvulcanchem.comresearchgate.nettriazolo[3,4-b] vulcanchem.comresearchgate.netthiadiazole | S. turcica | 5.7 | growingscience.com |

Incorporation into Polymers for Enhanced Material Properties

In the field of material science, this compound and its functionalized derivatives are being investigated for their potential to enhance the properties of polymers. chemimpex.comvulcanchem.com The incorporation of these heterocyclic compounds into polymer backbones or as additives can improve thermal stability, mechanical strength, and chemical resistance. chemimpex.comvulcanchem.com

The rigid structure of the thiadiazole ring and its ability to participate in various intermolecular interactions are believed to contribute to these enhancements. Derivatives such as This compound-5-carbaldehyde (B138919) and This compound-5-carbohydrazide (B1349471) have been specifically mentioned as candidates for incorporation into polymers to achieve improved thermal and mechanical characteristics, which is crucial for industries requiring durable materials for harsh environments. chemimpex.comvulcanchem.com

While this is an emerging area of research, the general principle is supported by studies on related heterocyclic compounds. For example, research on polymers containing other thiadiazole or thiazole (B1198619) moieties has demonstrated significant improvements in material properties. The introduction of these rings can lead to better thermal and mechanical stability in composite films and can enhance resistance to oxidation and moisture in conjugated polymers. researchgate.netrsc.org The development of novel materials, including specialized polymers and coatings with enhanced durability, is a key application driving this research.

Polymers and Enhanced Properties from Thiadiazole Incorporation

| Polymer/Material | Incorporated Derivative | Enhanced Properties | Reference |

|---|---|---|---|

| Various Polymers | This compound-5-carbaldehyde | Thermal stability, mechanical properties | vulcanchem.com |

| Various Polymers | This compound-5-carbohydrazide | Thermal stability, mechanical properties | chemimpex.com |

| Polymers and Coatings | This compound-5-carboxylic acid | Chemical resistance, durability |

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole intermediates .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of novel derivatives, such as those synthesized via Ugi reactions .

What methodologies are used to evaluate the biological activity of 4-methyl-1,2,3-thiadiazoles?

Q. Basic Bioassays

- Antiviral Activity : Use the half-leaf rubbing method to assess anti-TMV activity. Compounds like I-6 and I-12 showed >50% inhibition at 500 µg/mL, outperforming ribavirin .

- Antimicrobial Testing : Perform disk diffusion assays against Gram-positive/negative bacteria. The cyclohexylsulfanyl derivative in exhibited MIC values of 8–16 µg/mL.

Q. Advanced Mechanistic Studies

- Apoptosis Induction : Measure caspase-3/7 activation in cancer cells (e.g., MCF-7) treated with thiadiazole derivatives. Fluorescence-based assays can quantify apoptosis rates .

How do structural modifications influence the bioactivity of 4-methyl-1,2,3-thiadiazoles?

Q. Key SAR Insights

- Substituent Effects : Fluorine at the 3-position (e.g., 3-fluoro-4-methylphenyl) enhances antiviral activity due to increased electrophilicity and membrane permeability .

- Sulfanyl Groups : Cyclohexylsulfanyl moieties improve lipid solubility, enhancing antimicrobial potency compared to phenyl analogs .

Q. Advanced Optimization

- Hybrid Derivatives : Coupling with triazole or benzimidazole rings (e.g., compound 9c) increases DNA intercalation, as shown in docking studies against TMV coat proteins .

How should researchers address contradictions in bioactivity data across studies?

Q. Methodological Approaches

- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC values for anticancer activity may arise from differences in cell line passage numbers .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, Sigma-Aldrich) to identify outliers or trends. Cross-validate results using orthogonal assays (e.g., in vitro vs. in vivo) .

What advanced techniques elucidate the mechanism of action of 4-methyl-1,2,3-thiadiazoles?

Q. Experimental Strategies

- Molecular Docking : Simulate binding interactions with targets like bacterial topoisomerase IV or viral polymerases. For example, compound 9c showed strong hydrogen bonding with TMV helicase residues .

- Proteomics : Use SILAC labeling to identify protein targets in treated cells. Thiadiazoles with sulfone groups (e.g., from m-CPBA oxidation) may inhibit enzymes via covalent modification .

What challenges arise when scaling up this compound synthesis?

Q. Key Considerations

- Reagent Compatibility : Avoid hazardous solvents (e.g., DMSO) in continuous flow systems. Ethanol/water mixtures are safer for large-scale crystallizations .

- Byproduct Management : Optimize distillation parameters (e.g., 70°C under 15 mmHg) to remove unreacted thiols or halide intermediates .

How can computational modeling enhance the design of thiadiazole derivatives?

Q. Applications

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., electrophilic attack at the 5-position) using HOMO/LUMO energy gaps .

- QSAR Models : Correlate logP values with bioactivity. Derivatives with ClogP <3.5 show improved bioavailability in pharmacokinetic studies .

What strategies optimize reaction yields for novel thiadiazole derivatives?

Q. Methodological Tips

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for cross-coupling reactions. CuBr in DMSO increased yields to 65% for cyclohexylsulfanyl derivatives .

- Microwave Optimization : Adjust irradiation power (e.g., 300 W) and time (5–10 min) to prevent decomposition of thermally sensitive intermediates .

What safety protocols are critical when handling thiadiazole intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.